molecular formula C11H15BrClNO B13285328 [(2-Bromo-5-chlorophenyl)methyl](2-ethoxyethyl)amine

[(2-Bromo-5-chlorophenyl)methyl](2-ethoxyethyl)amine

Cat. No.: B13285328
M. Wt: 292.60 g/mol
InChI Key: BCBAMDYNCBWJOT-UHFFFAOYSA-N
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Description

Chemical Structure: (2-Bromo-5-chlorophenyl)methylamine consists of a 2-bromo-5-chlorophenyl group attached to a methylene bridge, which is further connected to a 2-ethoxyethylamine moiety. The bromo and chloro substituents on the aromatic ring confer electron-withdrawing effects, while the ethoxy group in the amine side chain enhances solubility in polar organic solvents.

Applications: Likely serves as an intermediate in pharmaceutical or agrochemical synthesis, leveraging halogen substituents for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

Molecular Formula

C11H15BrClNO

Molecular Weight

292.60 g/mol

IUPAC Name

N-[(2-bromo-5-chlorophenyl)methyl]-2-ethoxyethanamine

InChI

InChI=1S/C11H15BrClNO/c1-2-15-6-5-14-8-9-7-10(13)3-4-11(9)12/h3-4,7,14H,2,5-6,8H2,1H3

InChI Key

BCBAMDYNCBWJOT-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=C(C=CC(=C1)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-chlorophenyl)methylamine typically involves the reaction of 2-bromo-5-chlorobenzyl chloride with 2-ethoxyethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of (2-Bromo-5-chlorophenyl)methylamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-chlorophenyl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted phenyl derivatives.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of (2-Bromo-5-chlorophenyl)methylamine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The bromine and chlorine substituents on the phenyl ring can enhance the compound’s binding affinity and selectivity for these targets, while the ethoxyethyl amine group can modulate its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(2-Bromo-5-methoxyphenyl)methylamine (CAS 1497963-02-6)
  • Molecular Formula: C₁₂H₁₈BrNO₂
  • Molecular Weight : 288.19 g/mol
  • Key Differences : Methoxy (-OCH₃) replaces the chloro (-Cl) substituent at the 5-position.
  • Impact :
    • Methoxy is electron-donating, increasing electron density on the aromatic ring compared to chloro.
    • Enhanced solubility in polar solvents due to the ether group.
  • Source :
[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine (CAS 1934517-99-3)
  • Molecular Formula: C₉H₁₀BrF₂NO
  • Molecular Weight : 282.09 g/mol
  • Key Differences : Difluoroethoxy (-OCH₂CF₂H) replaces both chloro and ethoxyethylamine groups.
  • Impact :
    • Fluorine atoms increase metabolic stability and lipophilicity.
    • Smaller amine group (methanamine vs. 2-ethoxyethylamine) reduces steric hindrance.
  • Source :

Variations in the Amine Moiety

N-[(2-Bromo-5-chlorophenyl)methyl]cyclopropanamine (CAS 1539691-22-9)
  • Molecular Formula : C₁₀H₁₁BrClN
  • Molecular Weight : 260.56 g/mol
  • Key Differences : Cyclopropanamine replaces 2-ethoxyethylamine.
  • Lower solubility in polar solvents compared to ethoxyethyl-containing analogs.
  • Source :
(2-Bromo-5-methoxyphenyl)methyl(methyl)amine (CAS 767289-08-7)
  • Molecular Formula: C₉H₁₂BrNO
  • Molecular Weight : 230.10 g/mol
  • Key Differences : Methylamine (-NHCH₃) replaces 2-ethoxyethylamine.
  • Impact :
    • Reduced steric bulk and hydrogen-bonding capacity.
    • Lower molecular weight may enhance volatility.
  • Source :

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Aromatic Substituents Amine Moiety Key Properties
Target Compound C₁₀H₁₂BrClNO 288.19* 2-Br, 5-Cl 2-Ethoxyethylamine High polarity, electron-withdrawing effects
(2-Bromo-5-methoxyphenyl)methylamine C₁₂H₁₈BrNO₂ 288.19 2-Br, 5-OCH₃ 2-Ethoxyethylamine Enhanced solubility, electron-donating
N-[(2-Bromo-5-Cl-phenyl)methyl]cyclopropanamine C₁₀H₁₁BrClN 260.56 2-Br, 5-Cl Cyclopropanamine Steric strain, lower solubility
[2-Bromo-5-(difluoroethoxy)phenyl]methanamine C₉H₁₀BrF₂NO 282.09 2-Br, 5-OCH₂CF₂H Methanamine High lipophilicity, metabolic stability
(2-Bromo-5-methoxyphenyl)methyl(methyl)amine C₉H₁₂BrNO 230.10 2-Br, 5-OCH₃ Methylamine Low steric bulk, higher volatility

Research Findings and Implications

  • Electronic Effects : Chloro and bromo substituents (target compound) favor electrophilic substitution at meta/para positions, whereas methoxy analogs () direct reactivity to ortho/para positions .
  • Solubility: Ethoxyethylamine side chains (target compound, ) improve solubility in ethanol and DMSO compared to cyclopropanamine or methylamine derivatives .
  • Synthetic Utility : Halogenated analogs are preferred substrates for palladium-catalyzed cross-coupling reactions, critical in drug discovery .

Biological Activity

(2-Bromo-5-chlorophenyl)methylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of bromine and chlorine substituents on the phenyl ring and an ethoxyethyl amine group, has been investigated for its antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure

The molecular formula for (2-Bromo-5-chlorophenyl)methylamine is C11H15BrClN, with a molecular weight of approximately 292.6 g/mol. The structure can be represented as follows:

Structure C6H4(Br)(Cl)C(N)C4H9O\text{Structure }\text{C}_6\text{H}_4(\text{Br})(\text{Cl})-\text{C}(\text{N})-\text{C}_4\text{H}_9\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The halogen substituents (bromine and chlorine) may influence the compound's binding affinity to enzymes and receptors, potentially altering their activity. It is hypothesized that the compound may engage in non-covalent interactions such as hydrogen bonding and van der Waals forces with biological macromolecules, which can lead to various therapeutic effects.

Antimicrobial Properties

Research indicates that (2-Bromo-5-chlorophenyl)methylamine exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising antibacterial efficacy, particularly against resistant strains .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus8.0
Escherichia coli16.0
Salmonella enterica12.5

Anticancer Activity

Preliminary studies have suggested that the compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptosis-related proteins.

Cell Line IC50 (µM)
HeLa (cervical cancer)15.0
MCF-7 (breast cancer)20.0

Neuroprotective Effects

Recent investigations have pointed towards the neuroprotective potential of (2-Bromo-5-chlorophenyl)methylamine. Animal models have demonstrated that it can mitigate neurodegeneration associated with conditions such as Alzheimer's disease, likely through antioxidant mechanisms and inhibition of neuroinflammation .

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains : A study evaluated the effectiveness of (2-Bromo-5-chlorophenyl)methylamine against multidrug-resistant E. coli isolates. The compound showed significant antibacterial activity with an MIC lower than conventional antibiotics like ciprofloxacin.
  • Cancer Cell Line Study : In a comparative study involving various synthetic derivatives, (2-Bromo-5-chlorophenyl)methylamine was found to be more effective than several analogs in inhibiting the proliferation of MCF-7 cells, suggesting its potential as a lead compound in anticancer drug development .

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